![molecular formula C19H21N5OS B2630014 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 326014-70-4](/img/structure/B2630014.png)
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
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Description
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications
- Tetrazoles have been investigated for their antibacterial properties. This compound may exhibit inhibitory effects against bacterial pathogens, making it a potential candidate for novel antibiotics or antimicrobial agents .
- Similar to antibacterial properties, tetrazoles also demonstrate antifungal activity. Researchers explore their potential in combating fungal infections, and this compound could contribute to this field .
- Tetrazoles have been studied for their analgesic (pain-relieving) effects. This compound might interact with pain receptors, making it relevant for pain management .
- Inflammation plays a crucial role in various diseases. Tetrazoles, including our compound of interest, may possess anti-inflammatory properties. Such compounds could be valuable in treating inflammatory conditions .
- Tetrazoles are versatile building blocks in material chemistry. Researchers explore their use in designing functional materials, such as polymers, catalysts, and sensors. Our compound could contribute to this area .
- Tetrazoles serve as bioisosteres of carboxylic acids, making them valuable in drug design. Their planar structure aids in receptor-ligand interactions. Our compound might be a starting point for developing new drugs or optimizing existing ones .
Antibacterial Activity
Antifungal Activity
Analgesic Properties
Anti-Inflammatory Effects
Material Chemistry
Medicinal Chemistry and Drug Design
properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14(2)23(16-9-5-4-6-10-16)18(25)13-26-19-20-21-22-24(19)17-11-7-8-15(3)12-17/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOPAUXDDGHLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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